1-(2-chlorobenzenesulfonyl)-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine 1-(2-chlorobenzenesulfonyl)-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
Brand Name: Vulcanchem
CAS No.: 1040641-79-9
VCID: VC11927657
InChI: InChI=1S/C18H19ClN6O2S/c19-14-3-1-2-4-15(14)28(26,27)24-11-9-23(10-12-24)17-8-7-16-20-21-18(13-5-6-13)25(16)22-17/h1-4,7-8,13H,5-6,9-12H2
SMILES: C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)S(=O)(=O)C5=CC=CC=C5Cl
Molecular Formula: C18H19ClN6O2S
Molecular Weight: 418.9 g/mol

1-(2-chlorobenzenesulfonyl)-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

CAS No.: 1040641-79-9

Cat. No.: VC11927657

Molecular Formula: C18H19ClN6O2S

Molecular Weight: 418.9 g/mol

* For research use only. Not for human or veterinary use.

1-(2-chlorobenzenesulfonyl)-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine - 1040641-79-9

Specification

CAS No. 1040641-79-9
Molecular Formula C18H19ClN6O2S
Molecular Weight 418.9 g/mol
IUPAC Name 6-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine
Standard InChI InChI=1S/C18H19ClN6O2S/c19-14-3-1-2-4-15(14)28(26,27)24-11-9-23(10-12-24)17-8-7-16-20-21-18(13-5-6-13)25(16)22-17/h1-4,7-8,13H,5-6,9-12H2
Standard InChI Key JVIRJTCBZIEWGA-UHFFFAOYSA-N
SMILES C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)S(=O)(=O)C5=CC=CC=C5Cl
Canonical SMILES C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)S(=O)(=O)C5=CC=CC=C5Cl

Introduction

1-(2-Chlorobenzenesulfonyl)-4-{3-cyclopropyl- triazolo[4,3-b]pyridazin-6-yl}piperazine is a complex organic compound featuring a piperazine ring linked to a sulfonyl group derived from 2-chlorobenzenesulfonic acid. It also contains a triazolopyridazine moiety, which contributes to its potential biological activity. The molecular formula of this compound is C₁₈H₁₉ClN₆O₂S, and its molecular weight is approximately 418.9 g/mol .

Synthesis and Reaction Conditions

The synthesis of 1-(2-chlorobenzenesulfonyl)-4-{3-cyclopropyl- triazolo[4,3-b]pyridazin-6-yl}piperazine involves multiple steps, requiring careful control of reaction conditions to achieve high yields and purity. Common conditions include the use of solvents like tetrahydrofuran or dichloromethane, with bases such as pyridine or triethylamine to facilitate the reaction .

Research Findings and Future Directions

Interaction studies involving this compound are crucial for evaluating its safety and efficacy profiles necessary for drug development. The unique arrangement of functional groups in this compound highlights its potential in medicinal chemistry, particularly in developing therapeutic agents targeting various biological pathways.

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